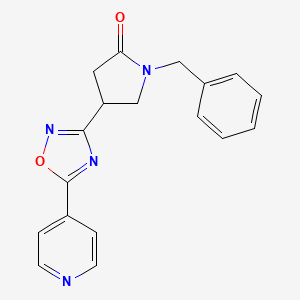

1-Benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c23-16-10-15(12-22(16)11-13-4-2-1-3-5-13)17-20-18(24-21-17)14-6-8-19-9-7-14/h1-9,15H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPFCYRZGUAMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyridine derivative and the subsequent formation of the oxadiazole ring. Common synthetic routes include:

Condensation Reactions: The initial step often involves the condensation of pyridine derivatives with appropriate reagents to form intermediates.

Oxidation and Reduction Reactions: These reactions are employed to introduce or modify functional groups within the molecule.

Cyclization Reactions: The formation of the oxadiazole ring is achieved through cyclization reactions, often using dehydrating agents or catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized forms.

Reduction: Reduction of functional groups to less oxidized forms.

Substitution Reactions: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-Benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has shown promise in several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrrolidin-2-one derivatives, which exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison with key analogs:

Antioxidant Activity: Pyrrolidin-2-one Derivatives with Thioxo/Triazole Substituents

Compound : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

- Key Features : Incorporates a thioxo-oxadiazole ring and a chloro-hydroxyphenyl group.

- Activity : Demonstrates 1.5× higher antioxidant activity than ascorbic acid via DPPH radical scavenging .

- Comparison : The pyridinyl-oxadiazole group in the target compound may lack the thioxo moiety, which is critical for radical scavenging in this analog. This suggests that sulfur-containing substituents enhance antioxidant efficacy.

- Compound: 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one Key Features: Triazole ring with a methyl-thioxo group. Activity: 1.35× higher antioxidant activity than vitamin C, with a reducing power optical density of 1.149 . Comparison: The replacement of oxadiazole with triazole in this analog indicates that nitrogen-rich heterocycles may improve redox properties.

Nootropic Potential: Triazole vs. Oxadiazole Derivatives

- Compound Class: 1-Benzyl-4-(4-R-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one derivatives Key Features: Triazole ring with sulfonylidene substituents. Activity: In silico studies identified high affinity for nootropic biotargets (e.g., receptors involved in cognitive function) . Comparison: The target compound’s oxadiazole ring lacks the sulfonylidene group, which may reduce binding affinity to nootropic targets. However, the pyridinyl group could introduce new hydrogen-bonding interactions, warranting further synthetic and docking studies.

Structural Analogs with Halogenated or Alkoxy Substituents

- Compound: 1-(3-Chlorophenyl)-4-(5-(4-methoxyphenethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one Key Features: Chlorophenyl and methoxyphenethyl substituents.

- Compound: 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one Key Features: Benzodioxolyl and methoxyphenyl groups. Comparison: The benzodioxolyl group could improve metabolic stability relative to the target compound’s benzyl group, though this remains speculative without experimental data.

Research Implications and Limitations

- Structural-Activity Relationships (SAR) : The oxadiazole ring in the target compound may prioritize different biological pathways (e.g., kinase inhibition) compared to triazole or thioxo analogs.

- Data Gaps : Physicochemical properties (e.g., solubility, logP) and in vivo/in vitro data for the target compound are absent in the provided evidence.

Biological Activity

1-Benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining pyrrolidine, oxadiazole, and pyridine moieties, which are known for their diverse pharmacological properties.

The molecular formula of this compound is with a molecular weight of 320.3 g/mol. The compound's structure is characterized by the presence of multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N4O2 |

| Molecular Weight | 320.3 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1170300-40-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyrrolidinone core facilitates binding to proteins involved in enzyme regulation and receptor modulation. The oxadiazole and pyridine rings enhance the compound's affinity for specific biological targets, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The presence of electron-withdrawing or donating groups on the aromatic rings can enhance these antibacterial properties.

Anticancer Potential

The compound is being investigated for its anticancer activity. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting cell cycle progression. The oxadiazole ring is particularly noted for its role in enhancing cytotoxic effects against cancer cells .

Nootropic Effects

Recent investigations into the nootropic potential of related compounds have shown promise in cognitive enhancement. For example, docking studies have identified lead compounds that exhibit favorable interactions with neurotransmitter receptors, suggesting that 1-Benzyl derivatives could enhance cognitive functions .

Case Studies

- Antimicrobial Activity Evaluation : A study evaluated the antimicrobial effects of various pyrrolidine derivatives, including those similar to this compound. It was found that these compounds effectively inhibited bacterial growth at low concentrations .

- Anticancer Research : In vitro studies on cancer cell lines demonstrated that certain derivatives led to significant reductions in cell viability, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. How can computational methods predict the binding affinity of 1-Benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one to neurotropic targets?

- Methodology :

- Use molecular docking software (e.g., AutoDock Vina, GOLD) to model interactions between the compound and neurotropic targets (e.g., PDB IDs: 5UOW, 5CXV, 6PV7).

- Calculate free binding energy (ΔG) using scoring functions like MM/GBSA or MM/PBSA to estimate affinity. Validate results with experimental data (e.g., SPR, ITC).

- Reference Table 1 (Affinity DG values) from to compare computational predictions with empirical results .

Q. What synthetic routes are effective for synthesizing this compound, and what challenges exist?

- Methodology :

- Employ a multi-step synthesis: (1) Form the pyrrolidin-2-one core via cyclization of γ-aminobutyric acid derivatives. (2) Introduce the 1,2,4-oxadiazol-3-yl moiety via nitrile oxide cycloaddition. (3) Functionalize with pyridin-4-yl and benzyl groups using coupling reactions.

- Challenges include low yields in oxadiazole ring formation and purification difficulties due to polar intermediates. Optimize reaction conditions (e.g., solvent, catalyst) to improve efficiency .

Q. What in vitro assays assess the compound's antioxidant activity?

- Methodology :

- ABTS⁺/DPPH Radical Scavenging : Measure reduction of radical absorbance at 734 nm (ABTS⁺) or 517 nm (DPPH) to quantify free radical trapping.

- DNA Protection Assay : Evaluate inhibition of AAPH-induced oxidative DNA damage using agarose gel electrophoresis or fluorescent probes.

- Compare results to structurally related oxadiazole derivatives (e.g., HMOP, 2HOP) for SAR insights .

Advanced Research Questions

Q. How can structural modifications enhance the compound's pharmacokinetic properties?

- Methodology :

- Introduce substituents to optimize lipophilicity (e.g., alkyl chains, aromatic rings) for blood-brain barrier permeability. Use LogP calculations (e.g., ClogP) to guide design.

- Test metabolic stability via hepatic microsome assays (e.g., rat/human liver microsomes) and plasma protein binding studies. Prioritize derivatives with balanced solubility and permeability (e.g., Rule of Five compliance) .

Q. How can researchers resolve discrepancies between computational binding predictions and experimental results?

- Methodology :

- Re-evaluate docking parameters: Include explicit water molecules, account for protein flexibility (e.g., ensemble docking), and use long-timescale molecular dynamics (MD) simulations to refine binding poses.

- Validate with orthogonal techniques: X-ray crystallography or cryo-EM to resolve ligand-protein interactions at atomic resolution. Cross-check with isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What strategies validate the compound's interaction with nootropic biotargets identified in silico?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to confirm affinity.

- Functional Assays : Test modulation of target activity (e.g., enzyme inhibition, receptor agonism/antagonism) in cell-based models (e.g., SH-SY5Y neurons).

- In Vivo Validation : Use rodent models to assess cognitive enhancement (e.g., Morris water maze, passive avoidance tests) .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodology :

- NMR Spectroscopy : Assign peaks for pyrrolidin-2-one (δ ~2.5–3.5 ppm) and oxadiazole (δ ~8.0–8.5 ppm) protons. Use 2D techniques (COSY, HSQC) for structural confirmation.

- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., DCM/hexane). Solve structure using SHELXL ( ) and validate with CCDC deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.